Iptakalim Hydrochloride is synthesized from para-amino compounds and is classified under potassium channel openers. It is produced by the Institute of Pharmacology and Toxicology at the Academy of Military Medical Sciences in China, where it is formulated to ensure high purity levels, typically around 99.9% .
The synthesis of Iptakalim Hydrochloride involves several key steps:
Iptakalim Hydrochloride possesses a unique molecular structure characterized by its lipophilic nature, which allows it to cross biological membranes easily. The molecular formula is C₁₁H₁₄ClN₃O₂S, with a molecular weight of approximately 275.77 g/mol. The structural representation includes:
This configuration contributes to its pharmacological properties, particularly its interaction with potassium channels.
Iptakalim Hydrochloride primarily functions through its action on ATP-sensitive potassium channels. When administered, it induces vasodilation by opening these channels, leading to hyperpolarization of smooth muscle cells in blood vessels. This mechanism results in decreased vascular resistance and improved blood flow.
The compound also exhibits protective effects against oxidative stress in neuronal cells, which is critical in neurodegenerative conditions .
The mechanism of action of Iptakalim Hydrochloride involves:
Iptakalim Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations suitable for clinical use.
Iptakalim Hydrochloride has several significant applications in scientific research and medicine:
The ongoing research into Iptakalim Hydrochloride continues to reveal new therapeutic potentials, underscoring its importance in pharmacology and medicine.
Iptakalim Hydrochloride functions as a potent and selective opener of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels. These channels are heteromeric complexes composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B). The activation mechanism involves iptakalim binding to SUR subunits, which reduces the channel’s sensitivity to inhibitory ATP molecules. This binding stabilizes the channel in an open conformation, facilitating potassium efflux. Subsequent cellular hyperpolarization decreases the opening probability of voltage-dependent calcium channels, thereby reducing cytosolic calcium concentrations and inducing vasodilation in vascular smooth muscle cells [1] [3] [6].
In neuronal tissues, iptakalim modulates KATP channels located on astrocytes and dopaminergic neurons in the ventral tegmental area. This activation inhibits pathological glutamate and dopamine release, underpinning its neuroprotective and antipsychotic effects [2] [5]. Electrophysiological studies confirm that iptakalim increases whole-cell KATP current density in a concentration-dependent manner, with effects reversible by the KATP blocker glibenclamide [3] [6].
Table 1: KATP Channel Subunit Targets of Iptakalim
Subunit Type | Role in KATP Channel | Iptakalim Sensitivity |
---|---|---|
Kir6.1 | Pore-forming (vascular dominance) | High |
Kir6.2 | Pore-forming (cardiac/neuronal) | Moderate |
SUR2B | Regulatory (vascular) | High |
SUR2A | Regulatory (cardiac) | Low |
A defining feature of iptakalim is its preferential activation of vascular KATP channels (SUR2B/Kir6.1 or SUR2B/Kir6.2) over cardiac isoforms (SUR2A/Kir6.2). This selectivity arises from iptakalim’s higher binding affinity for SUR2B regulatory subunits, which are abundantly expressed in vascular smooth muscle. Molecular studies reveal that SUR2B-containing channels exhibit a 15-fold higher sensitivity to iptakalim compared to SUR2A-containing channels [1] [3]. Consequently, iptakalim dilates resistance arterioles and small arteries without significantly affecting cardiac contractility or large capacitance vessels [1] [4].
This vascular selectivity contrasts with non-selective KATP openers (e.g., minoxidil), which cause adverse cardiac effects. The mechanistic basis involves tissue-specific SUR subunit interactions: vascular SUR2B subunits possess a unique cytoplasmic loop that enhances iptakalim binding, whereas cardiac SUR2A subunits lack this structural motif [1] [3].
Table 2: Tissue-Specific Selectivity of Iptakalim for KATP Subunits
Tissue Type | Dominant KATP Subunits | Functional Effect |
---|---|---|
Resistance Arterioles | SUR2B/Kir6.1 | Vasodilation (EC₅₀: 1–10 µM) |
Cardiomyocytes | SUR2A/Kir6.2 | Minimal inotropic effect (EC₅₀: >100 µM) |
Pulmonary Arteries | SUR2B/Kir6.1 | Inhibition of vascular remodeling |
Beyond KATP channel modulation, iptakalim acts as a competitive antagonist at α4β2-containing nicotinic acetylcholine receptors (nAChRs). It binds to the receptor’s orthosteric site with moderate affinity (Ki ≈ 1–10 µM), thereby inhibiting nicotine-induced dopamine release in the nucleus accumbens. This antagonism normalizes nicotine-evoked locomotor hyperactivity and attenuates conditioned place preference in rodent models, indicating therapeutic potential for nicotine addiction [2] [4] [6].
Notably, iptakalim’s nAChR blockade exhibits subunit specificity: it potently inhibits α4β2 receptors but shows negligible activity at homomeric α7 nAChRs. This pharmacodynamic profile is critical for its ability to reduce nicotine-seeking behavior without impairing cognitive functions mediated by α7 receptors [4] [6]. In phencyclidine-sensitized rats—a model of schizophrenia comorbidity—iptakalim preferentially suppresses nicotine-induced hyperlocomotion, suggesting dual utility in psychosis and substance use disorders [4].
Iptakalim-induced KATP channel activation hyperpolarizes the plasma membrane by 10–20 mV in vascular smooth muscle cells. This voltage shift reduces the open probability of L-type voltage-dependent calcium channels, which require depolarized membrane potentials for activation. Consequently, iptakalim decreases calcium influx by 40–60%, as measured using Fluo-3AM fluorescence confocal imaging [1] [3].
The reduction in cytosolic calcium concentration ([Ca2+]cyt) has two critical effects:
This calcium modulation is reversed by glibenclamide, confirming KATP dependence [3].
Iptakalim exerts multifaceted effects on endothelial signaling pathways by modulating both endothelin-1 (ET-1) and nitric oxide synthase (NOS) systems. It downregulates prepro-endothelin-1 mRNA expression and inhibits endothelin-converting enzyme activity, reducing mature ET-1 synthesis by 50–70% in hypertensive models. Simultaneously, iptakalim upregulates endothelial nitric oxide synthase (eNOS) expression and phosphorylation at Ser1177, boosting nitric oxide (NO) production by 2–3 fold [1] [3] [7].
The drug also enhances the chemerin/ChemR23 axis in endothelial cells, which amplifies PI3K/Akt-mediated eNOS activation. This dual action—ET-1 suppression and NO potentiation—rebalances the vasoconstrictor/vasodilator equilibrium, improving endothelial function [1] [7]. In renal tissues of spontaneously hypertensive rats, iptakalim reverses ET-1 and transforming growth factor-beta1 (TGF-β1)-driven fibrosis, demonstrating organ-protective effects beyond blood pressure control [1].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0